molecular formula C11H12ClNO4 B6605625 3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride CAS No. 2248391-41-3

3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride

Cat. No.: B6605625
CAS No.: 2248391-41-3
M. Wt: 257.67 g/mol
InChI Key: PGNLUGLYPZKSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted benzyl halide, under basic conditions.

    Introduction of Amino and Carboxylic Acid Groups: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine. The carboxylic acid groups can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
  • 2-amino-2,3-dihydro-1H-indene-5-carboxamide

Uniqueness

3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4.ClH/c12-7-4-2-5-1-3-6(10(13)14)9(8(5)7)11(15)16;/h1,3,7H,2,4,12H2,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNLUGLYPZKSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=C(C=C2)C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.